molecular formula C₂₄H₂₈N₂O₃S B1159844 3'N-Benzyl Biotin Benzyl Ester

3'N-Benzyl Biotin Benzyl Ester

Cat. No.: B1159844
M. Wt: 424.56
Attention: For research use only. Not for human or veterinary use.
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Description

3'N-Benzyl Biotin Benzyl Ester (CAS: Not assigned

Properties

Molecular Formula

C₂₄H₂₈N₂O₃S

Molecular Weight

424.56

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 3 N Benzyl Biotin Benzyl Ester

Strategies for N-Benzylation in Biotin (B1667282) Scaffolds

The introduction of a benzyl (B1604629) group onto one of the nitrogen atoms of biotin's bicyclic ureido ring system is a key step in forming derivatives like 3'-N-Benzyl Biotin Benzyl Ester. This transformation requires careful selection of reagents and conditions to ensure the modification occurs at the intended nitrogen atom.

Regioselective Functionalization at the Ureido Ring Nitrogen (N3')

The ureido moiety of biotin contains two secondary amine nitrogens, N1' and N3'. Selective alkylation, particularly at the N3' position, is a critical challenge in the synthesis of biotin derivatives. Research has shown that the N3' position is generally more susceptible to electrophilic attack than the N1' position. This regioselectivity is attributed to the steric environment of the fused ring system. The N1' nitrogen is located at the junction of the two rings and is considered to be in a more sterically hindered environment. acs.org

A seminal observation in biotin synthesis was that the treatment of an N,N'-dibenzyl biotin intermediate with sodium in liquid ammonia (B1221849) resulted in the specific cleavage of only one benzyl group. acs.org This cleavage preferentially occurred at the more sterically congested N1' position, yielding the N3'-monobenzyl derivative. acs.org This inherent difference in steric accessibility makes the N3' position the more likely site for direct functionalization when biotin or its esters are treated with an alkylating agent under controlled conditions.

Introduction of the Benzyl Protecting Group or Substituent

The most direct method for N-benzylation is the reaction of biotin or a biotin ester with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. The base deprotonates the ureido nitrogen, forming a nucleophilic anion that subsequently attacks the benzyl halide in a nucleophilic substitution reaction. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

Historic synthetic routes to biotin have utilized N,N'-dibenzyl intermediates, which are later selectively debenzylated to yield monobenzyl derivatives. acs.orggoogle.comgoogle.com For instance, a key intermediate in early biotin syntheses was a dibenzyl derivative that, upon reaction with sodium in liquid ammonia, selectively cleaved the N1' benzyl group to furnish the desired N3'-benzyl compound. acs.org This strategy highlights a multi-step approach to achieving regioselective benzylation.

Method Reagents Key Feature Reference
Direct AlkylationBiotin Ester, Benzyl Bromide, Base (e.g., NaH)Single-step introduction of the benzyl group at the more reactive N3' position.General Alkylation Principle
Selective DebenzylationN,N'-Dibenzyl Biotin Intermediate, Sodium in Liquid AmmoniaRegiospecific cleavage of the benzyl group at the more sterically hindered N1' position to yield the N3'-monobenzyl product. acs.org

Esterification Techniques for Biotin Derivatives

The conversion of the valeric acid side chain of biotin into a benzyl ester is another fundamental transformation in the synthesis of the target compound. This requires the formation of an ester bond between the carboxylic acid of biotin and benzyl alcohol.

Formation of the Benzyl Ester Moiety at the Valeric Acid Side Chain

Several methods exist for the synthesis of benzyl esters from carboxylic acids, ranging from classical acid-catalyzed reactions to milder, modern protocols that are compatible with sensitive substrates.

One common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid (biotin) with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. researchgate.net This method is effective but the harsh, acidic conditions may not be suitable for complex molecules with acid-labile functional groups.

Milder techniques offer greater control and compatibility. One such method employs 2-benzyloxy-1-methylpyridinium triflate, a neutral organic salt that acts as a benzyl group donor. d-nb.infonih.gov This reagent can esterify carboxylic acids in the presence of a non-nucleophilic base like triethylamine, avoiding strong acidic conditions and showing high functional group tolerance. organic-chemistry.org The reaction proceeds by activating the benzyloxy-pyridinium salt, which then transfers the benzyl group to the carboxylate anion. d-nb.infonih.gov

Another strategy involves the in situ activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of benzyl alcohol.

Esterification Method Reagents Conditions Advantages Reference
Fischer-Speier EsterificationBenzyl Alcohol, p-toluenesulfonic acidReflux in a solvent that allows azeotropic removal of waterSimple, uses common reagents researchgate.net
Benzylating Agent2-Benzyloxy-1-methylpyridinium triflate, TriethylamineWarming in a suitable solvent (e.g., toluene)Mild, neutral conditions, high yield, good for sensitive substrates d-nb.infonih.gov
Carbodiimide CouplingBenzyl Alcohol, DCC or EDC, DMAP (catalyst)Room temperature in an inert solvent (e.g., DCM)Mild conditions, widely applicableGeneral Peptide Coupling Principle

Considerations for Ester Bond Formation and Stability in Synthetic Pathways

When planning a multi-step synthesis, the stability of the benzyl ester group is a key consideration. Benzyl esters are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments. organic-chemistry.org However, they are susceptible to cleavage under specific conditions, which can be used advantageously for deprotection.

The primary method for cleaving a benzyl ester is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the ester with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This process is highly efficient and typically proceeds under mild, neutral conditions, making it a valuable deprotection strategy in the final stages of a synthesis. This lability to hydrogenolysis means that any synthetic steps involving catalytic hydrogenation must be carefully planned if the benzyl ester is intended to remain intact. Conversely, other protecting groups that are removed under different conditions (e.g., acid-labile Boc groups or base-labile Fmoc groups) are generally compatible with the presence of a benzyl ester.

Multi-step Synthetic Pathways for 3'N-Benzyl Biotin Benzyl Ester

The synthesis of this compound can be envisioned through two primary strategic sequences, both starting from biotin:

Esterification followed by N-Benzylation: In this pathway, the valeric acid side chain of biotin is first converted to its benzyl ester using one of the methods described in section 2.2.1. The resulting biotin benzyl ester is then subjected to regioselective N-benzylation at the N3' position. This approach protects the carboxylic acid group early, preventing it from interfering with the subsequent N-alkylation step, which typically requires basic conditions.

N-Benzylation followed by Esterification: This route involves the initial synthesis of 3'N-Benzyl Biotin (also known as Monobenzyl Biotin). synzeal.com This intermediate can be prepared via the selective debenzylation of an N,N'-dibenzyl precursor as detailed in historic patent literature. acs.orggoogle.com Once 3'N-Benzyl Biotin is isolated, its free carboxylic acid is then esterified with benzyl alcohol to yield the final product.

A plausible synthetic scheme based on the second pathway is outlined below:

Step Transformation Starting Material Key Reagents Intermediate/Product Reference
1Synthesis of Dibenzyl IntermediateBiotin PrecursorBenzyl Halide, BaseN,N'-Dibenzyl Biotin Intermediate acs.orggoogle.com
2Selective DebenzylationN,N'-Dibenzyl Biotin IntermediateSodium, Liquid Ammonia3'N-Benzyl Biotin acs.org
3Benzyl Esterification3'N-Benzyl BiotinBenzyl Alcohol, Acid Catalyst OR 2-Benzyloxypyridinium TriflateThis compound researchgate.netd-nb.infonih.gov

This multi-step approach allows for the controlled and sequential modification of both the ureido ring and the valeric acid side chain, culminating in the synthesis of the target compound, this compound.

Purification and Isolation Strategies for Biotin Esters and N-Substituted Biotin Analogs

The successful synthesis of biotin esters and N-substituted biotin analogs, including 3’N-Benzyl Biotin Benzyl Ester, is critically dependent on effective purification and isolation strategies. These processes are essential for removing unreacted starting materials, byproducts, and other impurities to yield a compound of high purity suitable for its intended application. The purification of biotin derivatives often involves a combination of chromatographic and non-chromatographic techniques, tailored to the specific physicochemical properties of the target molecule.

A variety of chromatographic methods are employed for the purification of biotin analogs. High-performance liquid chromatography (HPLC) is a powerful technique for separating biotin and its derivatives with high resolution. researchgate.net Both reverse-phase and anion-exchange HPLC can be utilized to differentiate analogs based on variations in the side chain, thiophane ring, or ureido ring. researchgate.net For preparative separations, chiral HPLC can be employed to resolve enantiomeric forms of biotin compounds.

Column chromatography using silica (B1680970) gel is a fundamental and widely used method for the purification of synthetic biotin derivatives. pnas.orgraineslab.com This technique is effective for separating compounds based on polarity. For instance, in the synthesis of a photocleavable biotin derivative, the product was purified on a silica gel column using a step gradient of methanol (B129727) in chloroform. pnas.org Similarly, the purification of biotinylated cross-linkers containing a moisture-sensitive N-hydroxysuccinimide (NHS) ester group was achieved using chromatography, avoiding aqueous work-up. nih.gov Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions and to identify suitable solvent systems for column chromatography. researchgate.net

Affinity chromatography, which exploits the highly specific and strong interaction between biotin and proteins like avidin (B1170675) or streptavidin, is a cornerstone for the purification of biotinylated macromolecules. sigmaaldrich.combio-rad.com While this method is primarily used to isolate proteins or other molecules that have been labeled with a biotin derivative, the principles are relevant to the broader context of biotin chemistry. The very strong bond necessitates denaturing conditions for elution, although milder methods can be used when capturing interacting target substances. sigmaaldrich.com Various formats for this technique are available, including gravity flow columns, magnetic beads, and 96-well filter plates. sigmaaldrich.comthermofisher.com

Recrystallization is another crucial technique for the purification of biotin analogs, particularly for removing structurally similar impurities. In the industrial purification of d-biotin, recrystallization from a mixed solvent system of a lower alkyl alcohol and glacial acetic acid is used to remove impurities such as bis-benzyl biotin and mono-benzyl biotin. google.com This process can be followed by the use of a chiral induction resolving agent like l-arginine (B1665763) to remove the l-biotin enantiomer if the optical rotation of the product is not within the desired specifications. google.com

The general workflow for the purification of a synthesized biotin analog like 3’N-Benzyl Biotin Benzyl Ester would typically involve initial extraction and washing steps to remove bulk impurities. This is often followed by column chromatography on silica gel to separate the target compound from byproducts. The fractions are monitored by TLC, and those containing the pure product are combined and the solvent is removed. If further purification is required, techniques like preparative HPLC or recrystallization may be employed to achieve the desired level of purity. The final product's identity and purity are then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

The table below summarizes common purification techniques used for biotin derivatives.

Purification TechniquePrinciple of SeparationTypical Application for Biotin AnalogsKey Parameters
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase and a liquid mobile phase under high pressure.Separation of biotin analogs with high resolution; chiral separations. researchgate.netColumn type (e.g., reverse-phase, anion-exchange), mobile phase composition and gradient, flow rate, detection wavelength.
Silica Gel Column Chromatography Adsorption based on polarity differences.Primary purification of synthetic biotin esters and N-substituted analogs. pnas.orgraineslab.comnih.govSilica gel mesh size, solvent system (eluent), column dimensions, loading technique.
Thin-Layer Chromatography (TLC) Differential migration on a thin layer of adsorbent.Monitoring reaction progress and determining appropriate solvent systems for column chromatography. researchgate.netStationary phase (e.g., silica gel), mobile phase, visualization method (e.g., UV light, staining).
Affinity Chromatography Specific binding interaction between biotin and immobilized avidin/streptavidin.Primarily for the purification of biotinylated macromolecules, not the biotin analog itself. sigmaaldrich.combio-rad.comBinding buffer, elution buffer (often denaturing), flow rate.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent or solvent mixture.Removal of structurally similar impurities and final purification of crystalline biotin analogs. google.comSolvent system, temperature gradient, cooling rate.

The following table provides an illustrative example of a purification strategy that could be adapted for a compound like 3’N-Benzyl Biotin Benzyl Ester, based on common practices for similar molecules.

Purification StepDescriptionPurpose
1. Work-up The reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed with brine and dried.To remove inorganic salts and water-soluble impurities.
2. Solvent Removal The organic solvent is removed under reduced pressure using a rotary evaporator.To concentrate the crude product.
3. Silica Gel Column Chromatography The crude product is purified by flash chromatography on a silica gel column using a gradient of ethyl acetate (B1210297) in hexanes.To separate the target compound from unreacted starting materials and byproducts based on polarity.
4. Purity Assessment Fractions are analyzed by thin-layer chromatography (TLC).To identify fractions containing the pure product.
5. Final Product Isolation Fractions containing the pure product are combined, and the solvent is evaporated.To obtain the purified compound.
6. (Optional) Recrystallization If necessary, the product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).To achieve high purity and obtain a crystalline solid.

Advanced Research Applications of 3 N Benzyl Biotin Benzyl Ester

Reagent in Bioconjugation Chemistry

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable complex. thermofisher.comchemie-brunschwig.ch 3'N-Benzyl Biotin (B1667282) Benzyl (B1604629) Ester serves as a biotinylation reagent, a class of compounds used to attach the highly versatile biotin tag to proteins, nucleic acids, and other molecules. chemie-brunschwig.chbroadpharm.com This process is fundamental for a wide range of detection, purification, and labeling assays that leverage the extraordinarily strong and specific interaction between biotin and proteins like avidin (B1170675) and streptavidin. chemie-brunschwig.chthermofisher.com

Amine-Reactive Conjugation via Ester Cleavage and Amide Formation

The benzyl ester group of 3'N-Benzyl Biotin Benzyl Ester functions as an amine-reactive moiety. While N-hydroxysuccinimide (NHS) esters are more commonly used for their high reactivity towards primary amines, other esters can also undergo this reaction under appropriate conditions. gbiosciences.comthermofisher.comnih.gov The conjugation process occurs via a nucleophilic acyl substitution reaction. A primary amine group (-NH2), typically from the side chain of a lysine (B10760008) residue on the surface of a protein, acts as a nucleophile and attacks the carbonyl carbon of the benzyl ester. thermofisher.com

This attack leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the ester bond and releasing benzyl alcohol as a byproduct. The result is the formation of a new, stable amide bond that covalently links the 3'N-Benzyl Biotin molecule to the target protein. thermofisher.com This reaction is generally performed in buffers with a slightly alkaline pH (7.2 to 9) to ensure that the primary amine groups are deprotonated and thus sufficiently nucleophilic. thermofisher.com

Table 1: Key Features of Amine-Reactive Conjugation

Feature Description
Reactive Group Benzyl Ester
Target Functional Group Primary Amine (-NH₂) on proteins (e.g., Lysine)
Chemical Reaction Nucleophilic Acyl Substitution (Aminolysis)
Resulting Covalent Bond Amide Bond
Byproduct Benzyl Alcohol

| Optimal pH | 7.2 - 9.0 |

Applications in Targeted Protein Labeling and Functionalization

The ability to covalently attach this compound to proteins makes it a useful tool for targeted protein labeling. thermofisher.comnanotempertech.com Once a protein of interest is "biotinylated," it can be easily detected, isolated, and studied. For example, a biotinylated antibody can be used in immunohistochemistry (IHC) or Western blotting, where its presence is revealed by adding enzyme-conjugated streptavidin that binds to the biotin tag and generates a detectable signal. chemie-brunschwig.chbiocare.net

The primary amines on protein surfaces, particularly those of lysine residues, are the most common targets for biotinylation due to their abundance and accessibility. thermofisher.comgbiosciences.com By controlling reaction conditions, a researcher can modulate the degree of labeling to suit the specific downstream application. The attachment of the biotin tag rarely interferes with the protein's function, especially since the valeric acid side chain acts as a spacer, minimizing steric hindrance between the biotin ring and the protein. thermofisher.com

Utility in Nucleic Acid Labeling and Modification

Beyond proteins, biotin derivatives are extensively used to label nucleic acids for use as probes in various hybridization techniques. sigmaaldrich.comnih.govthermofisher.com Biotin-labeled DNA or RNA probes can detect specific sequences in Southern blots, Northern blots, in situ hybridization, and microarray analyses. sigmaaldrich.com

There are several methods for generating biotin-labeled nucleic acid probes:

Enzymatic Labeling: This involves incorporating biotinylated nucleotides (e.g., biotin-11-dUTP) into a growing nucleic acid chain using enzymes like DNA polymerase I or Terminal deoxynucleotidyl Transferase (TdT). nih.govthermofisher.com

Chemical Labeling: Reagents can be used to directly and covalently attach biotin to the nucleic acid strand in a non-enzymatic, one-step reaction. takara.co.krmirusbio.com These reagents typically contain a reactive group that alkylates heteroatoms within the nucleic acid structure, a linker, and the biotin label itself. mirusbio.com

While direct use of this compound for chemical labeling of nucleic acids is not as common as specialized kits, its underlying chemistry could be adapted for such purposes, allowing for the non-destructive modification of DNA and RNA for detection and purification assays. takara.co.kr

Probing Molecular Interactions and Affinity Studies

The interaction between biotin and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comnih.govaatbio.com This high affinity is central to its utility in biotechnology. Chemical modifications to the biotin molecule, such as the benzyl groups in this compound, can modulate this interaction, providing valuable insights into the nature of the binding pocket and the forces that govern ligand-protein recognition.

Investigation of Avidin/Streptavidin Binding Kinetics with Benzylated Biotin Esters

The binding of biotin to avidin and streptavidin is a rapid process, although association rate constants (kon) are often slower than the diffusion limit, suggesting a more complex binding mechanism than simple collision. nih.govresearchgate.net Studies have shown that the binding kinetics can be influenced by modifications to the biotin molecule.

Table 2: Comparison of Avidin and Streptavidin Properties

Property Avidin Streptavidin Reference
Source Egg White Streptomyces avidinii thermofisher.combiocare.net
Molecular Mass ~66-69 kDa ~60 kDa thermofisher.com
Biotin Binding Sites 4 4 thermofisher.combiocare.net
Affinity for Biotin (Kd) ~10⁻¹⁵ M ~10⁻¹⁴ M nih.govaatbio.com
Isoelectric Point (pI) 10.5 (Basic) 5-6 (Near-Neutral) biocare.net
Glycosylation Yes No aatbio.com

| Non-specific Binding | Higher | Lower | biocare.netaatbio.com |

Characterization of Steric and Electronic Effects on Biotin-Ligand Binding Affinity

The exceptional affinity of the biotin-streptavidin interaction is maintained by an extensive network of hydrogen bonds and favorable van der Waals contacts within the protein's binding pocket. nih.govresearchgate.net The two benzyl groups in this compound introduce significant steric and electronic perturbations that can be used to probe these interactions.

Electronic Effects: The aromatic benzyl ring introduces a region of electron density that differs significantly from the original hydrogen atom. This can alter the electronic polarization of the biotin molecule's carbonyl oxygen, which is thought to contribute to the high binding affinity. nih.gov Docking studies with other modified biotin derivatives have shown that such changes can alter potential aryl interactions within the binding site, further influencing the binding mode and affinity. nih.gov

Development of Biotin-Tagged Molecular Probes

Biotin-tagged molecular probes are invaluable tools in biological research, enabling the detection, localization, and isolation of target molecules with high specificity. The covalent attachment of a biotin moiety to a probe allows for its subsequent detection or capture using avidin or streptavidin conjugates. The design of these probes often involves the strategic placement of functional groups and linkers to optimize their performance.

The process of attaching biotin to other molecules, known as biotinylation, often employs linkers and spacers to bridge the biotin and the target molecule. thermofisher.com The choice of linker is critical as it can influence the stability, solubility, and steric availability of the biotin tag for binding to avidin or streptavidin.

The structure of this compound suggests the presence of benzyl groups which can influence the properties of the molecule, potentially increasing its hydrophobicity. The benzyl ester itself can serve as a linkage point or be part of a larger, more complex linker designed for specific applications. nih.govnih.govorganic-chemistry.org The design of linkers can incorporate cleavable elements, such as ester bonds, which allow for the release of the captured biomolecule under specific conditions. tum.de

Table 1: Common Linker Types in Bioconjugation

Linker TypeDescriptionPotential Relevance to this compound
PEG Linkers Poly(ethylene glycol) spacers are hydrophilic and can reduce steric hindrance.Can be incorporated to improve the solubility of hydrophobic biotin derivatives.
Cleavable Linkers Contain bonds (e.g., disulfide, ester) that can be broken under specific chemical or enzymatic conditions. tum.decore.ac.ukThe benzyl ester in the compound could potentially be part of a cleavable linker strategy.
Rigid vs. Flexible Linkers The flexibility of the linker can impact the binding efficiency of the biotin tag.The benzyl groups may introduce a degree of rigidity to the linker structure.

Affinity purification is a powerful technique for isolating a specific protein or protein complex from a complex mixture. nih.gov The high affinity of the biotin-streptavidin interaction makes it an ideal system for this purpose. fishersci.ie Biotinylated probes, potentially including derivatives like this compound, can be used to tag a target molecule, which is then captured on a solid support coated with streptavidin.

The general workflow for affinity purification using a biotinylated probe is as follows:

Labeling: The biotinylated probe is introduced to a cell lysate or other biological sample, where it binds to its target molecule.

Capture: The sample is passed over a streptavidin-coated solid support (e.g., beads or a column). The biotin-tagged target molecule binds tightly to the streptavidin.

Washing: Unbound molecules are washed away, leaving the purified target molecule attached to the support.

Elution: The purified target is released from the support. In the case of the strong biotin-streptavidin interaction, this often requires denaturing conditions. However, the use of cleavable linkers can allow for elution under milder conditions. core.ac.uk

The benzyl ester group in this compound could potentially be exploited as a cleavable linker, allowing for the release of the purified protein by enzymatic or chemical hydrolysis of the ester bond. tum.de

Biotinylated molecules are widely used in various biosensing and detection assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. thermofisher.comnih.gov These techniques rely on the specific recognition of a target molecule by an antibody or other binding partner, followed by detection using a labeled secondary molecule.

In an ELISA, a biotinylated detection antibody can be used, which is then detected by a streptavidin-enzyme conjugate. The enzyme catalyzes a colorimetric or chemiluminescent reaction, providing a quantifiable signal. thermofisher.com Similarly, in Western blotting, a biotinylated secondary antibody can be used to detect the primary antibody bound to the target protein on a membrane. The biotin tag is then visualized using a streptavidin-enzyme conjugate. thermofisher.com

The use of biotin derivatives like this compound in these systems would follow the same principles. The specific properties conferred by the benzyl and benzyl ester groups might be advantageous in certain contexts, for example, by influencing the solubility or non-specific binding of the detection reagent.

Table 2: Comparison of ELISA and Western Blotting

FeatureELISAWestern Blotting
Principle Quantitative detection of an antigen or antibody in a liquid sample. thermofisher.comDetection of a specific protein in a complex mixture after separation by size. thermofisher.com
Format Typically performed in 96-well plates.Involves gel electrophoresis and transfer to a membrane.
Output Colorimetric, fluorometric, or chemiluminescent signal proportional to the amount of target.Bands on a membrane indicating the presence and size of the target protein.
Role of Biotin Biotinylated antibodies and streptavidin-enzyme conjugates are used for signal amplification.Biotinylated secondary antibodies and streptavidin-enzyme conjugates are used for detection. researchgate.net

Role in Chemical Biology Tools and Methodologies

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. Biotin and its derivatives are fundamental tools in this field, enabling a wide range of applications from labeling biomolecules to studying enzymatic activity.

Bio-orthogonal labeling involves the use of chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a prominent example of a bio-orthogonal reaction. tcichemicals.comchemie-brunschwig.ch

While this compound does not inherently contain an azide (B81097) or alkyne group, it can be chemically modified to include one of these functionalities. For example, the carboxylic acid of the biotin valeric acid side chain could be coupled to an amine- or alcohol-containing azide or alkyne linker. lumiprobe.com This modified biotin derivative could then be used in click chemistry applications for the specific labeling of biomolecules. acs.orgthermofisher.com

The general strategy would involve:

Metabolic Labeling: A cellular building block (e.g., an amino acid or sugar) modified with an azide or alkyne is incorporated into a biomolecule of interest within a cell.

Click Reaction: The cell is then treated with a biotin derivative, such as a modified this compound, containing the complementary reactive group (alkyne or azide, respectively). The click reaction selectively attaches the biotin tag to the biomolecule.

Detection or Purification: The biotinylated biomolecule can then be detected or purified using standard avidin-biotin technologies.

Biotin is a cofactor for carboxylase enzymes, which catalyze the transfer of a carboxyl group to a substrate. nih.govnih.gov Modified biotin derivatives can be used as tools to study the mechanism and activity of these enzymes.

A biotin analog can act as an inhibitor of a carboxylase by binding to the active site but not participating in the catalytic reaction. nih.gov The benzyl groups on this compound could potentially influence its binding to the active site of a carboxylase, potentially leading to the modulation of its activity.

Table 3: Biotin-Dependent Carboxylases and Their Functions

EnzymeFunction
Acetyl-CoA carboxylase (ACC) Catalyzes the first committed step in fatty acid synthesis. nih.gov
Propionyl-CoA carboxylase (PCC) Involved in the metabolism of certain amino acids and fatty acids. nih.gov
Pyruvate carboxylase (PC) Plays a key role in gluconeogenesis and the citric acid cycle. nih.gov
3-Methylcrotonyl-CoA carboxylase (MCC) Involved in the breakdown of the amino acid leucine. nih.gov

By designing and synthesizing derivatives of this compound with different modifications, researchers can create a library of compounds to probe the structure-activity relationships of biotin-dependent enzymes. This can lead to a better understanding of their biological roles and the development of potential therapeutic agents.

Analytical Characterization and Detection in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of 3’N-Benzyl Biotin (B1667282) Benzyl (B1604629) Ester and verifying the success of its synthesis. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. For 3’N-Benzyl Biotin Benzyl Ester, the spectra would exhibit characteristic signals corresponding to the biotin core, the N-benzyl group, and the benzyl ester group.

Based on known chemical shifts for similar structures, the expected ¹H NMR signals can be predicted. The aromatic protons of the two benzyl groups would typically appear in the downfield region of the spectrum, approximately between 7.0 and 8.5 ppm. The methylene protons (CH₂) of the benzyl ester and the N-benzyl groups would likely resonate at distinct chemical shifts, expected around 5.0-5.4 ppm and 4.4 ppm, respectively, due to their different chemical environments. Protons associated with the biotin bicyclic ring structure and the valeric acid side chain would appear in the more upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Benzyl Ester)~7.3-7.4Multiplet
Aromatic (N-Benzyl)~7.2-7.3Multiplet
Methylene (Benzyl Ester O-CH₂)~5.1Singlet
Methylene (N-Benzyl N-CH₂)~4.4Doublet
Biotin Core (C4-H, C3a-H, C6a-H)~4.3-4.5Multiplets
Biotin Core (SCH₂)~2.7-2.9Multiplets
Valeric Acid Chain (α-CH₂)~2.2Triplet
Valeric Acid Chain (β,γ,δ-CH₂)~1.4-1.8Multiplets

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 3’N-Benzyl Biotin Benzyl Ester, as well as to gain structural information through fragmentation analysis. For this compound (C₂₄H₂₈N₂O₃S), the expected exact mass can be calculated.

In tandem MS (MS/MS), the molecule is fragmented, and the resulting fragment ions provide a fingerprint that helps confirm its identity. Common fragmentation pathways for biotin derivatives involve cleavage of the valeric acid side chain and fragmentation of the bicyclic core nih.gov. For 3’N-Benzyl Biotin Benzyl Ester, characteristic fragmentation would also include the loss of the benzyl groups.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Description Potential m/z
[M+H]⁺Molecular Ion425.1893
[M-C₇H₇]⁺Loss of a benzyl group334.1322
[M-C₇H₇O₂]⁺Loss of the benzyl ester group303.1631
C₇H₇⁺Benzyl cation91.0542

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for isolating 3’N-Benzyl Biotin Benzyl Ester from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.

The presence of two benzyl groups makes 3’N-Benzyl Biotin Benzyl Ester significantly more hydrophobic than unmodified biotin. This increased hydrophobicity dictates the choice of HPLC conditions. Reversed-phase HPLC (RP-HPLC) is the method of choice, typically employing a C18 stationary phase.

A gradient elution is often required to achieve good separation, where the mobile phase composition is changed over time. A common mobile phase system consists of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration to elute the more hydrophobic compound. The increased hydrophobicity of biotin derivatives is a known factor that affects their retention time in RP-HPLC nih.govacs.orgbiorxiv.orgbiorxiv.org.

Quantitative Analysis Methods for Biotin Derivatives

Accurate quantification of 3’N-Benzyl Biotin Benzyl Ester is critical for many research applications. Methods for quantifying biotin derivatives include avidin-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Avidin-Binding Assays

These assays leverage the extraordinarily strong and specific interaction between biotin and the protein avidin (B1170675) (or its bacterial analog, streptavidin) thermofisher.comthermofisher.com. In a competitive assay format, the biotin derivative in a sample competes with a known amount of labeled biotin for a limited number of avidin binding sites. The signal from the labeled biotin is inversely proportional to the concentration of the biotin derivative in the sample.

It is important to note that modifications to the biotin molecule, such as the addition of a benzyl group at the 3'N-position and esterification of the carboxyl group, can significantly impact its binding affinity for avidin nih.gov. The bulky benzyl groups may cause steric hindrance, potentially reducing the binding affinity compared to native biotin. Therefore, any avidin-based quantification of 3’N-Benzyl Biotin Benzyl Ester would need to be carefully calibrated and validated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including biotin and its derivatives nih.govacs.orgresearchgate.net. This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

For quantitative analysis, a specific precursor-to-product ion transition for 3’N-Benzyl Biotin Benzyl Ester is monitored using Multiple Reaction Monitoring (MRM). An isotopically labeled internal standard with a similar structure is often used to ensure high accuracy and precision. The high selectivity of LC-MS/MS makes it particularly suitable for measuring the concentration of the target compound in complex biological matrices.

Method Development for Tracking 3'N-Benzyl Biotin Benzyl Ester in Complex Research Systems

Tracking 3’N-Benzyl Biotin Benzyl Ester in complex environments, such as cell lysates or other biological samples, presents analytical challenges. Method development is focused on efficiently extracting the compound and detecting it with high sensitivity and specificity.

The first step typically involves sample preparation to remove interfering substances. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Given the hydrophobic nature of 3’N-Benzyl Biotin Benzyl Ester, a reversed-phase SPE cartridge could be effective for its enrichment and cleanup from aqueous biological samples.

For detection within these complex systems, LC-MS/MS is the preferred technique due to its ability to distinguish the target analyte from a high background of other molecules nih.govresearchgate.net. The development of a robust LC-MS/MS method would involve optimizing several parameters:

Sample Extraction: Developing an efficient protocol to isolate the analyte from the biological matrix.

Chromatographic Separation: Optimizing the HPLC gradient to resolve the analyte from matrix components that could cause ion suppression.

Mass Spectrometry Detection: Selecting the most intense and specific MRM transitions for the analyte and the internal standard to maximize sensitivity and reliability.

Furthermore, strategies for enriching biotinylated molecules, such as using streptavidin-coated beads, can be adapted nih.govnih.gov. However, the potentially altered binding affinity of 3’N-Benzyl Biotin Benzyl Ester to streptavidin must be considered when developing such enrichment protocols.

Future Directions in Biotin Derivative Research

Design of Novel Biotin (B1667282) Derivatives with Tunable Reactivity and Specificity

The future of biotin-based technologies hinges on the ability to create derivatives with precisely controlled properties. This involves designing molecules where the reactivity and binding specificity can be finely tuned to suit specific experimental or therapeutic needs. A primary strategy for achieving this is through the chemical modification of the biotin molecule itself.

Tunable Reactivity: The synthesis of complex biotin derivatives often requires a multi-step approach where different parts of the molecule are modified sequentially. To achieve this, chemists employ "protecting groups" to temporarily block reactive sites on the biotin core, preventing them from participating in unwanted side reactions. 3'N-Benzyl Biotin Benzyl (B1604629) Ester is an exemplar of this strategy. The benzyl group on the 3'N position and the benzyl ester on the valeric acid side chain effectively mask these reactive sites. This protection allows chemists to perform modifications on other parts of a target molecule without altering the biotin core. Once the desired modifications are complete, the benzyl groups can be removed under specific conditions to reveal the native biotin structure, ready for binding to streptavidin. This approach is crucial for creating biotinylated molecules with functionalities that would not survive the reaction conditions needed to attach biotin directly.

Tunable Specificity: While the biotin-streptavidin interaction is renowned for its high affinity, some applications require reversible binding. Researchers have designed biotin analogs where the urea (B33335) ring is altered, for instance, by replacing one of the nitrogen atoms. nih.gov This modification disrupts the hydrogen bond network responsible for the tight binding, resulting in a derivative that can be displaced from streptavidin under milder conditions than native biotin. nih.gov The synthesis of such analogs relies on intermediates where other parts of the biotin molecule, like the carboxylic acid, are protected, underscoring the importance of compounds like 3'N-Benzyl Biotin Benzyl Ester.

Physicochemical Properties of Biotin and a Key Derivative

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Appearance
Biotin 58-85-5 C₁₀H₁₆N₂O₃S 244.31 White crystalline powder
3'N-Benzyl Biotin 57229-92-2 C₁₇H₂₂N₂O₃S 334.43 Off-White Solid

Exploration of Advanced Bioconjugation Chemistries for Biotin Analogs

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. vectorlabs.comthermofisher.com The development of more efficient and specific bioconjugation reactions is a major goal in chemical biology. Biotin derivatives are at the forefront of this effort, serving as versatile handles for attaching probes, drugs, or surfaces to proteins, nucleic acids, and other biological targets. scbt.com

Advanced conjugation chemistries that move beyond traditional methods, such as N-hydroxysuccinimide (NHS) ester reactions with amines, are being explored. thermofisher.com These include:

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition are highly efficient and specific. Biotin derivatives containing an azide (B81097) or alkyne group can be "clicked" onto a target molecule that has the complementary functional group. americanchemicalsuppliers.com

Redox-Activated Chemical Tagging (ReACT): This method targets the thioether in biotin's thiophene (B33073) ring. Oxaziridine reagents react specifically with this thioether to form a stable sulfimide (B8482401) bond. researchgate.netchemrxiv.org This "BioReACT" method allows for chemical modification of already biotinylated molecules, expanding their utility beyond simple affinity binding. researchgate.netchemrxiv.org

Photochemical Labeling: Benzophenone-containing biotin derivatives can be activated by UV light to form covalent bonds with nearby molecules, enabling the capture of transient or weak interactions. tcichemicals.com

The creation of biotin probes for these advanced chemistries requires precise synthetic control. For example, to synthesize a biotin-azide probe, the carboxylic acid group of biotin must first be activated (e.g., as an NHS ester) to react with an amine-containing azide linker. americanchemicalsuppliers.com Using a protected intermediate like this compound would be disadvantageous in this specific case, but in a more complex synthesis where other molecular components are being built around the biotin core, protecting the urea nitrogens would be essential to prevent side reactions. The benzyl protecting groups ensure that only the desired functional groups are involved in the conjugation reaction, leading to a higher yield of the correct final product.

Overview of Bioconjugation Chemistries for Biotin

Chemistry Reactive Group on Biotin Derivative Target Functional Group Bond Formed Key Feature
Amine Reactive NHS Ester Primary Amine (-NH₂) Amide Most common method for labeling proteins. thermofisher.com
Click Chemistry Azide or Alkyne Alkyne or Azide Triazole Highly efficient and bio-orthogonal. americanchemicalsuppliers.com
BioReACT Thioether (in biotin ring) Oxaziridine reagent Sulfimide Modifies the biotin molecule itself. researchgate.netchemrxiv.org
Photocrosslinking Benzophenone C-H bonds C-C bond Covalent labeling upon UV activation. tcichemicals.com

Development of Biotin-Based Tools for Proteomics and Metabolomics Research

Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are critical for understanding cellular function and disease. metabolomicsworkbench.orgnih.gov Biotin-based tools have become indispensable in these fields, particularly for identifying protein-protein interactions and for the enrichment of specific analytes.

A powerful technique in proteomics is proximity labeling, such as Biotin Identification (BioID) and TurboID . nih.govresearchgate.net In this approach, a protein of interest is fused to a modified biotin ligase enzyme. nih.gov When supplied with biotin and ATP, the enzyme promiscuously attaches biotin to nearby proteins. These biotinylated proteins can then be isolated using streptavidin beads and identified by mass spectrometry, providing a "snapshot" of the protein's interaction neighborhood within a living cell. nih.govresearchgate.net

The development of next-generation proximity labeling methods could involve biotin analogs with unique properties. For instance, cleavable linkers can be incorporated into the biotin derivative, allowing the captured proteins to be released from the streptavidin beads under specific chemical conditions, which can improve recovery for mass spectrometry analysis. researchgate.net The synthesis of these specialized biotin reagents necessitates the use of protected intermediates to ensure that the complex linker structures can be built without interfering with the biotin core.

In metabolomics, biotinylated probes can be used for "activity-based profiling," where they are designed to covalently bind to the active sites of specific enzyme families. This allows for the selective enrichment and identification of active enzymes from complex biological samples. The design and synthesis of these highly specific probes are complex, and the use of protected forms of biotin is a key enabling step in their production.

Integration of this compound in Emerging Biological Research Paradigms

As biological research moves toward increasingly complex systems and therapeutic strategies, the tools used must evolve. The foundational role of synthetic intermediates like this compound is to enable the creation of sophisticated biotin derivatives required for these emerging paradigms.

One such area is targeted drug delivery . Biotin can be attached to drugs or nanoparticles, which then target cancer cells that overexpress biotin receptors on their surface. rsc.org This strategy aims to increase the concentration of a therapeutic agent at the tumor site while minimizing its effects on healthy tissues. rsc.org The linkers used to connect biotin to the drug payload are often complex molecules designed to be stable in the bloodstream but cleavable inside the target cell. The synthesis of these biotin-linker-drug conjugates is a significant chemical challenge where protecting groups are essential.

Another emerging field is advanced molecular imaging . Biotin can be conjugated to imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to visualize specific molecules or cells in vivo. The development of probes with improved brightness, stability, and targeting capabilities depends on the ability to perform complex organic synthesis on the biotin molecule.

Q & A

Basic: What synthetic strategies are employed for 3'N-Benzyl Biotin Benzyl Ester, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step protection-deprotection chemistry. For example, the 4,4'-dimethoxytrityl (DMTr) group is used to protect the biotin's primary amine, followed by benzylation of the hydroxyl group to form the ester. Key steps include:

  • Protection : Use DMTr chloride to selectively protect the amine group under anhydrous conditions (e.g., in dichloromethane with triethylamine) .
  • Benzylation : React the hydroxyl group with benzyl bromide in the presence of a base like potassium carbonate.
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., benzyl protons at δ 5.1–5.3 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical methods are critical for characterizing this compound?

Answer:

  • HPLC : Reverse-phase HPLC (C18 column, 220 nm detection) with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .
  • NMR : 1^1H NMR in CDCl₃ to verify benzyl ester integration (e.g., 5.1–5.3 ppm for CH₂ in benzyl group) and absence of unreacted intermediates .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (C₄₅H₄₆N₂O₅S, expected [M+H]⁺: 751.3) .

Advanced: How can conjugation efficiency of this compound with biomolecules be optimized?

Answer:

  • Activation : Convert the ester to an active NHS ester using N-hydroxysuccinimide (NHS) and DCC (dicyclohexylcarbodiimide) in DMF, enabling amine coupling .
  • Molar Ratios : Use a 5:1 molar excess of biotin ester to target protein (e.g., antibodies) in pH 8.5 buffer (e.g., borate) to favor nucleophilic attack.
  • Quenching : Add glycine post-reaction to neutralize unreacted NHS esters. Validate conjugation via streptavidin-HRP Western blot or fluorescence quenching assays .

Advanced: How do researchers address hydrolysis of the benzyl ester during biological assays?

Answer:

  • Storage : Store at -20°C in anhydrous DMSO to minimize hydrolysis. Avoid aqueous buffers with pH >7.0 .
  • Stabilizers : Add 1% BSA or 0.1% Tween-20 to aqueous solutions to reduce interfacial degradation.
  • Kinetic Monitoring : Use LC-MS to track hydrolysis half-life (e.g., t₁/₂ = 24 hours in PBS at 25°C) and adjust experimental timelines accordingly .

Methodological: What controls are essential in streptavidin-binding assays using this compound?

Answer:

  • Negative Controls : Include unconjugated biomolecules to assess non-specific binding to streptavidin-coated plates.
  • Competitive Inhibition : Pre-treat streptavidin with free biotin (1 mM) to confirm binding specificity.
  • Blocking : Use 3% BSA or casein to block residual streptavidin sites. Quantify signals via ELISA (absorbance at 450 nm) or surface plasmon resonance (SPR) .

Advanced: How does the DMTr group influence the compound’s reactivity in solid-phase synthesis?

Answer:
The DMTr group enhances solubility in organic solvents (e.g., acetonitrile, DCM) and enables selective deprotection under mild acidic conditions (e.g., 2% trifluoroacetic acid in DCM). This is critical for automated oligonucleotide or peptide synthesis, where the biotin must remain inert until the final cleavage step .

Methodological: How to troubleshoot low yields in benzyl ester formation?

Answer:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzylation via nucleophilic catalysis.
  • Moisture Control : Conduct reactions under argon with molecular sieves to exclude water.
  • Alternative Reagents : Replace benzyl bromide with benzyl trichloroacetimidate for higher efficiency in aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.